CID 71376372
Description
CID 71376372 is a chemical compound identified in a 2024 study analyzing the components of Citrus essential oil (CIEO) using gas chromatography-mass spectrometry (GC-MS) and vacuum distillation . The compound was isolated in specific fractions of CIEO through vacuum distillation, with its purity confirmed via mass spectral analysis (Figure 1(D)) . Preliminary data suggest this compound may contribute to the aromatic or bioactive properties of CIEO, though its pharmacological and industrial applications remain under investigation.
Properties
CAS No. |
652156-09-7 |
|---|---|
Molecular Formula |
C16H16MgO |
Molecular Weight |
248.60 g/mol |
InChI |
InChI=1S/C16H16O.Mg/c1-3-8-14(9-4-1)16(12-7-13-17-16)15-10-5-2-6-11-15;/h1-6,8-11H,7,12-13H2; |
InChI Key |
HLOPNYIKKKNANC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3.[Mg] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 71376372” involves a series of chemical reactions that require specific reagents and conditions. The preparation methods typically include:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the final product.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur efficiently.
Catalysts and Solvents: Catalysts and solvents are often used to facilitate the reactions and improve yield. The choice of catalyst and solvent depends on the specific reaction being performed.
Purification: After the reactions are complete, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. The industrial methods involve:
Large-Scale Reactors: Reactions are
Biological Activity
The compound known as CID 71376372 is a chemical entity that has garnered interest in various fields of biological research. Understanding its biological activity is crucial for potential applications in pharmacology, toxicology, and therapeutic developments. This article aims to compile and analyze diverse research findings related to the biological activity of this compound.
Basic Information
| Property | Details |
|---|---|
| CID Number | 71376372 |
| Molecular Formula | [Insert Formula] |
| Molecular Weight | [Insert Weight] |
| Structure | [Insert Structural Image] |
This compound's mechanism of action can be explored through various studies focusing on its interaction with specific biological targets. Research indicates that it may exhibit activity against certain enzymes or receptors, which could be vital for its therapeutic potential.
Pharmacological Studies
- In vitro Studies : Initial studies often involve testing the compound in cell cultures to assess its cytotoxicity, proliferation effects, and potential signaling pathways affected.
- In vivo Studies : Animal models are employed to evaluate the pharmacokinetics, bioavailability, and overall efficacy of this compound.
Case Studies
- Case Study 1 : A study published in [Journal Name] examined this compound's effect on [specific cell type]. The results indicated a significant reduction in [specific marker], suggesting potential anti-cancer properties.
- Case Study 2 : Another investigation focused on the compound's neuroprotective effects in a rodent model of [specific condition]. Findings revealed that treatment with this compound led to improved behavioral outcomes and reduced neuronal damage.
Summary of Biological Activity Findings
| Study Reference | Biological Activity Observed | Model Used | Key Findings |
|---|---|---|---|
| [Reference 1] | Anti-cancer | Cell culture | Reduced cell viability by X% |
| [Reference 2] | Neuroprotective | Rodent model | Improved outcomes in Y condition |
| [Reference 3] | Enzyme inhibition | Biochemical assay | IC50 value of Z μM |
Safety Profile
A thorough examination of the safety profile is essential for any compound intended for therapeutic use. The following table summarizes toxicity studies related to this compound:
| Study Reference | Toxicity Level | Model Used | Observations |
|---|---|---|---|
| [Reference 4] | Low | In vitro | No significant cytotoxicity observed |
| [Reference 5] | Moderate | Animal model | Observed mild adverse effects |
Chemical Reactions Analysis
Chemical Reactivity and Reaction Mechanisms
CID 71376372 participates in diverse reactions influenced by its heterocyclic structure and substituents:
Oxidation and Reduction
-
Oxidation : Likely involves reagents such as potassium permanganate (KMnO₄) under acidic or basic conditions, targeting electron-rich regions of the aromatic system.
-
Reduction : Lithium aluminum hydride (LiAlH₄) or silane-based reducing agents may reduce functional groups (e.g., nitro to amine) if present.
Substitution Reactions
-
Electrophilic substitution : The methyl group at position 7 directs reactivity, enabling reactions such as bromination or nitration.
-
Nucleophilic aromatic substitution : Potential under strongly activating conditions, though steric hindrance from the fused rings may limit reactivity.
Coupling Reactions
-
Hirao reaction : A palladium-catalyzed cross-coupling reaction for forming carbon–carbon bonds, applicable if this compound contains aryl halide moieties .
Reaction Pathways and Mechanisms
The synthesis of this compound likely follows a stepwise approach , as inferred from general naphthyridine chemistry:
-
Formation of the naphthyridine core : Condensation of a diketone (e.g., 1,3-cyclohexanedione) with a diamine (e.g., 2,6-diaminopyridine) followed by cyclization .
-
Introduction of the methyl group : Alkylation or methylation at position 7 via nucleophilic substitution or electrophilic addition.
Data Table: Key Reaction Types and Conditions
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Condensation/Cyclization | Carbonyl compounds, amines | Heat, acidic/basic catalysts | Naphthyridine core |
| Oxidation | KMnO₄, H+ | Aqueous, elevated temperature | Oxidized derivatives |
| Reduction | LiAlH₄ | Ethereal solvent | Reduced functional groups |
| Substitution | Electrophiles (e.g., Br₂) | Lewis acid catalyst | Brominated derivatives |
Biological and Chemical Significance
This compound’s reactivity is tied to its biological activity , including potential ligand binding to enzymes (e.g., NMDA receptors). Its substituted naphthyridine framework enables interactions with molecular targets, influencing therapeutic outcomes in antimicrobial and anticancer applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 71376372, we compare it with structurally or functionally analogous compounds from diverse chemical classes, including oscillatoxin derivatives and brominated aromatic acids. Key differences in molecular properties, synthesis, and bioactivity are highlighted below.
Table 1: Structural and Physicochemical Comparison
*Note: Structural inferences for this compound are based on GC-MS and distillation data from .
Key Findings:
Structural Diversity: this compound belongs to the terpene class, contrasting with the polyketide-derived oscillatoxins (e.g., CID 101283546) and the brominated aromatic acid CID 737737 .
Synthetic Accessibility: Oscillatoxins require complex biosynthetic pathways, limiting large-scale production . In contrast, CID 737737 is synthesized via straightforward halogenation reactions using sulfuryl chloride and methanol, yielding high purity (≥95%) . This compound’s isolation from natural sources (CIEO) implies reliance on extraction rather than synthesis .
Bioactivity and Applications: Oscillatoxin D (CID 101283546) exhibits potent cytotoxicity against cancer cells, while its methylated analog (CID 185389) shows reduced potency, highlighting the role of side-chain modifications . CID 737737 inhibits CYP1A2, a liver enzyme involved in drug metabolism, suggesting utility in pharmacokinetic studies . For this compound, bioactivity data are lacking, but its presence in CIEO aligns with known terpenoid roles in plant defense and aroma .
Table 2: Pharmacological and Industrial Relevance
Q & A
Basic: How to formulate a research question for studying CID 71376372 in experimental chemistry?
Methodological Answer:
- Use frameworks like PICOT (Population/Problem, Intervention, Comparison, Outcome, Time) to structure the question, ensuring alignment with gaps identified in literature reviews .
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question's viability .
- Example: "How does this compound's molecular structure (intervention) influence its binding affinity (outcome) compared to analogous compounds (comparison) in vitro (population/problem)?"
Basic: What experimental design principles apply to synthesizing and characterizing this compound?
Methodological Answer:
- Follow reproducibility guidelines : Document synthesis protocols, purity validation (e.g., NMR, HPLC), and control variables (temperature, solvent ratios) in detail .
- Use iterative design : Pilot studies to optimize reaction conditions before scaling .
- Include negative controls (e.g., solvent-only groups) and triplicate trials to validate results .
Advanced: How to resolve contradictions in this compound's reported bioactivity data across studies?
Methodological Answer:
- Conduct meta-analysis to identify methodological disparities (e.g., assay types, concentrations) .
- Replicate conflicting experiments under standardized conditions, isolating variables like pH or temperature .
- Use sensitivity analysis to quantify how experimental parameters affect outcomes .
Advanced: What strategies integrate computational modeling with experimental validation for this compound?
Methodological Answer:
- Combine molecular docking simulations (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to validate binding predictions .
- Cross-reference in silico ADMET predictions with in vitro toxicity assays (e.g., MTT assays) .
- Address discrepancies by refining force fields or experimental measurement techniques .
Basic: How to conduct a systematic literature review for this compound?
Methodological Answer:
- Use Boolean search operators in databases (PubMed, SciFinder) with terms like "this compound AND pharmacokinetics" .
- Screen results using PRISMA guidelines, focusing on peer-reviewed journals and excluding preprints .
- Categorize findings by properties (e.g., solubility, toxicity) and identify consensus vs. outliers .
Advanced: How to address reproducibility challenges in this compound's synthesis protocols?
Methodological Answer:
- Publish detailed supplemental materials with step-by-step videos, raw spectra, and machine-readable datasets .
- Use robustness testing (e.g., Youden’s factorial design) to identify critical reaction parameters .
- Collaborate via open-science platforms (e.g., Zenodo) for independent validation .
Basic: What data collection methods ensure reliability in this compound's physicochemical studies?
Methodological Answer:
- Employ triangulation : Combine DSC (thermal stability), HPLC (purity), and mass spectrometry (molecular weight) .
- Calibrate instruments daily and include reference standards (e.g., USP-grade controls) .
- Use blinded data entry to reduce observer bias .
Advanced: How to design cross-disciplinary studies linking this compound's chemistry to biological impacts?
Methodological Answer:
- Adopt mixed-methods approaches : Pair transcriptomic analysis (RNA-seq) with structural-activity relationship (SAR) modeling .
- Establish interdisciplinary teams to align endpoints (e.g., chemists define purity thresholds; biologists set viability metrics) .
- Use mediation analysis to disentangle direct vs. indirect effects of chemical properties on biological outcomes .
Basic: What ethical considerations apply to publishing this compound research?
Methodological Answer:
- Declare conflicts of interest (e.g., funding from pharmaceutical companies) and adhere to COPE guidelines .
- Share negative results to avoid publication bias .
- Obtain ethical approval for animal/human studies, detailing protocols in supplemental materials .
Advanced: How to evaluate this compound's potential for cross-disciplinary applications (e.g., materials science vs. drug development)?
Methodological Answer:
- Conduct technology readiness level (TRL) assessments to compare feasibility across fields .
- Use multi-criteria decision analysis (MCDA) to weight factors like cost, scalability, and regulatory hurdles .
- Publish comparative studies in hybrid journals (e.g., ACS Omega) to reach diverse audiences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
